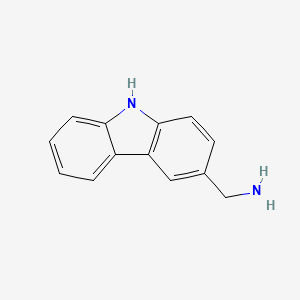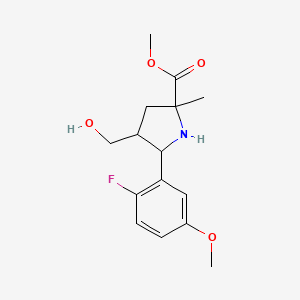
(9H-咔唑-3-基甲基)胺
描述
“(9H-carbazol-3-ylmethyl)amine” is a chemical compound with the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol . It is also known by other names such as 9H-Carbazole-3-methanamine and (9H-Carbazol-3-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “(9H-carbazol-3-ylmethyl)amine” consists of a carbazole ring attached to a methanamine group . The InChI representation of the molecule isInChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 . Chemical Reactions Analysis
While specific chemical reactions involving “(9H-carbazol-3-ylmethyl)amine” are not available, amines in general can undergo a variety of reactions . For example, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical and Chemical Properties Analysis
“(9H-carbazol-3-ylmethyl)amine” has a predicted boiling point of 425.3±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . Its pKa value is predicted to be 17.24±0.30 .科学研究应用
我搜索了“(9H-咔唑-3-基甲基)胺”在科学研究中的应用。虽然关于该化合物的具体信息有限,但我们可以根据已知的咔唑衍生物的活性推断其潜在应用。以下是六种可能的应用,每种应用都包含一个详细的章节:
药物研究
据报道,咔唑衍生物具有多种生物医药活性,包括抗组胺、抗氧化、抗微生物和镇痛作用 。“(9H-咔唑-3-基甲基)胺”可以被探索用于这些领域的潜在药物开发。
材料科学
胺类物质是材料科学中合成聚合物、涂料和其他先进材料的不可或缺的组成部分 。可以研究该化合物用于创建具有独特性质的新材料。
能源研究
咔唑及其衍生物因其电化学性质而受到研究,这可能使其适合于能量储存应用,例如电池或超级电容器 .
环境科学
作用机制
Target of Action
The primary target of (9H-carbazol-3-ylmethyl)amine is the Cellular tumor antigen p53 . This protein plays a crucial role in preventing cancer formation, hence, it is known as the “guardian of the genome”.
Mode of Action
It is believed to interact with its target, the p53 protein, in a way that influences the protein’s function
Biochemical Pathways
Carbazole derivatives have been shown to be involved in various biological and pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have also been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
生化分析
Biochemical Properties
(9H-carbazol-3-ylmethyl)amine plays a significant role in biochemical reactions, particularly in its interactions with DNA. It has been observed to exhibit sequence-specific groove binding interactions with DNA, leading to various biological effects . The compound interacts with enzymes such as topoisomerases, which are involved in the unwinding and winding of DNA. This interaction can lead to the cleavage of DNA at specific sequences, thereby influencing the overall structure and function of the DNA molecule . Additionally, (9H-carbazol-3-ylmethyl)amine has been shown to interact with proteins involved in the cell cycle, leading to cell cycle arrest and apoptosis .
Cellular Effects
The effects of (9H-carbazol-3-ylmethyl)amine on various types of cells and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis, a process of programmed cell death, by causing DNA fragmentation . It influences cell signaling pathways by interacting with key proteins and enzymes, leading to alterations in gene expression and cellular metabolism. The compound’s ability to induce cell cycle arrest at the G2/M phase further highlights its potential as an anticancer agent . These effects are not limited to cancer cells, as (9H-carbazol-3-ylmethyl)amine can also impact normal cellular processes, albeit to a lesser extent.
Molecular Mechanism
The molecular mechanism of (9H-carbazol-3-ylmethyl)amine involves its binding interactions with DNA and proteins. The compound binds to the minor groove of DNA at specific sequences, leading to structural perturbations that affect DNA replication and transcription . This binding is facilitated by the carbazole ring, which interacts with the base pairs and phosphate groups of the DNA molecule. Additionally, (9H-carbazol-3-ylmethyl)amine can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA topology . This inhibition results in the accumulation of DNA breaks and ultimately leads to cell death. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (9H-carbazol-3-ylmethyl)amine have been observed to change over time. The compound exhibits stability under various experimental conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, (9H-carbazol-3-ylmethyl)amine can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (9H-carbazol-3-ylmethyl)amine vary with different dosages in animal models. At low doses, the compound has been shown to induce mild biological effects, such as slight alterations in gene expression and cellular metabolism . At higher doses, (9H-carbazol-3-ylmethyl)amine can cause significant toxic effects, including severe DNA damage, cell cycle arrest, and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications of (9H-carbazol-3-ylmethyl)amine.
Metabolic Pathways
(9H-carbazol-3-ylmethyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, (9H-carbazol-3-ylmethyl)amine can influence the activity of enzymes involved in nucleotide synthesis and DNA repair, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of (9H-carbazol-3-ylmethyl)amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, (9H-carbazol-3-ylmethyl)amine can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of (9H-carbazol-3-ylmethyl)amine is critical for its activity and function. The compound can localize to specific compartments within the cell, such as the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct (9H-carbazol-3-ylmethyl)amine to its site of action. The compound’s activity can be influenced by its subcellular localization, with nuclear localization being essential for its effects on DNA replication and transcription .
属性
IUPAC Name |
9H-carbazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZJZUJDZLZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1389196.png)
![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)
![N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1389198.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389199.png)

![N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline](/img/structure/B1389203.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389205.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine](/img/structure/B1389206.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline](/img/structure/B1389209.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline](/img/structure/B1389210.png)

![N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389214.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)
